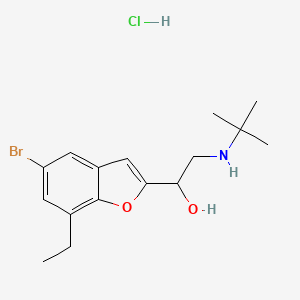
5-Bromobufuralol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromobufuralol Hydrochloride is a chemical compound with the molecular formula C16H22BrClNO2 and a molecular weight of 375.71 . It is an intermediate in the synthesis of Bufuralol, a β-Adrenergic blocker with peripheral vasodilating activity. This compound is primarily used in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobufuralol Hydrochloride involves several steps. One common method includes the bromination of Bufuralol to introduce the bromine atom at the 5-position of the benzofuran ring. The reaction typically uses bromine or a brominating agent under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling .
化学反応の分析
Types of Reactions
5-Bromobufuralol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromobufuralol Hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Used in studies involving β-Adrenergic blockers and their effects on biological systems.
Medicine: Research on its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5-Bromobufuralol Hydrochloride involves its role as a β-Adrenergic blocker. It binds to β-adrenergic receptors, inhibiting the action of catecholamines like epinephrine and norepinephrine. This inhibition leads to a decrease in heart rate and blood pressure, providing therapeutic benefits in conditions like hypertension .
類似化合物との比較
Similar Compounds
Bufuralol: The parent compound of 5-Bromobufuralol Hydrochloride, also a β-Adrenergic blocker.
Propranolol: Another β-Adrenergic blocker used in the treatment of cardiovascular diseases.
Atenolol: A selective β1 receptor blocker used to treat hypertension and angina.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 5-position of the benzofuran ring, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to β-adrenergic receptors and its effectiveness as a β-Adrenergic blocker .
生物活性
5-Bromobufuralol Hydrochloride is a compound that serves as an intermediate in the synthesis of Bufuralol, a well-known β-adrenergic blocker. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 137740-36-4
- Molecular Formula : C16H18BrClN2O3
- Solubility : Soluble in dichloromethane and methanol .
This compound exerts its biological effects primarily through its action as a β-adrenergic antagonist. This mechanism involves blocking the β-adrenergic receptors, which are crucial in regulating cardiovascular functions. The inhibition of these receptors leads to:
- Decreased Heart Rate : Reduction in cardiac output and heart rate due to antagonism of β1 receptors.
- Vasodilation : Peripheral vasodilating effects that can help manage hypertension .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cardiovascular Effects : It has been shown to lower blood pressure and reduce myocardial oxygen demand.
- Neuroprotective Properties : Emerging studies suggest potential neuroprotective effects, particularly in vascular dementia contexts, where it may enhance cognitive function when combined with other treatments like donepezil .
Case Studies
-
Vascular Dementia Treatment :
- A study involving 168 patients with vascular dementia indicated that combining donepezil hydrochloride with acupuncture showed improved outcomes. While 5-Bromobufuralol was not directly tested, its role as a β-blocker suggests possible synergistic effects in managing cognitive decline through cardiovascular stabilization .
- Cardiovascular Impact :
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-(5-bromo-7-ethyl-1-benzofuran-2-yl)-2-(tert-butylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2.ClH/c1-5-10-6-12(17)7-11-8-14(20-15(10)11)13(19)9-18-16(2,3)4;/h6-8,13,18-19H,5,9H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTDOJOZYWBVHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(O2)C(CNC(C)(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













